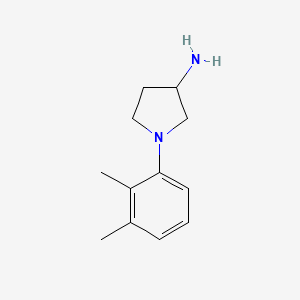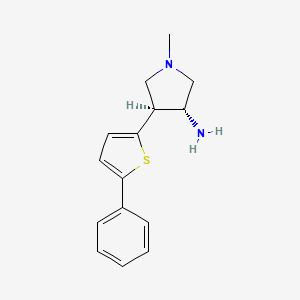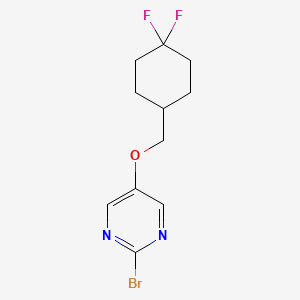
1-(tert-Butyl) 3-ethyl 5,5-dimethylpiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 3-ethyl 5,5-dimethylpiperidine-1,3-dicarboxylate is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds that contain a six-membered ring with one nitrogen atom. This particular compound is characterized by its tert-butyl and ethyl substituents, as well as two carboxylate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(tert-Butyl) 3-ethyl 5,5-dimethylpiperidine-1,3-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Reaction Conditions: The piperidine derivative is reacted with tert-butyl and ethyl reagents under controlled conditions.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like dichloromethane or ethanol are commonly employed.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(tert-Butyl) 3-ethyl 5,5-dimethylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or ethyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(tert-Butyl) 3-ethyl 5,5-dimethylpiperidine-1,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 5,5-dimethylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or interfere with cellular processes such as protein synthesis or cell division.
Comparison with Similar Compounds
1-(tert-Butyl) 3-ethyl 5,5-dimethylpiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate: This compound has similar structural features but contains fluorine atoms, which may alter its reactivity and biological activity.
1-tert-Butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate: Another fluorinated derivative with potential differences in chemical and biological properties.
1-tert-Butyl-3-ethyl 4-oxopiperidine-1,3-dicarboxylate: This compound lacks the dimethyl groups, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-dimethylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H27NO4/c1-7-19-12(17)11-8-15(5,6)10-16(9-11)13(18)20-14(2,3)4/h11H,7-10H2,1-6H3 |
InChI Key |
FTAWGJBTDLGSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


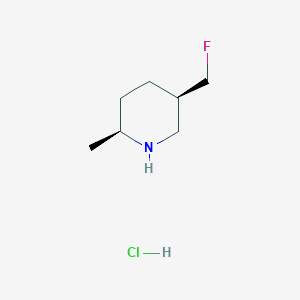

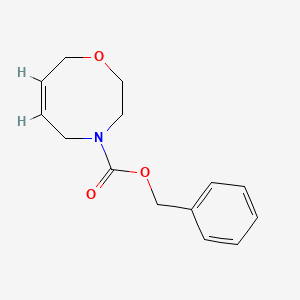
![6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B15227792.png)
![8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15227797.png)
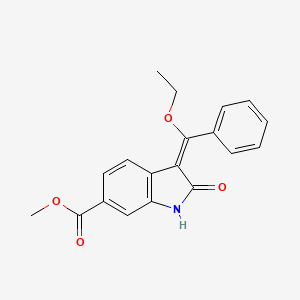
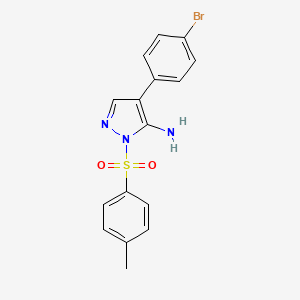
![Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B15227817.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate](/img/structure/B15227829.png)
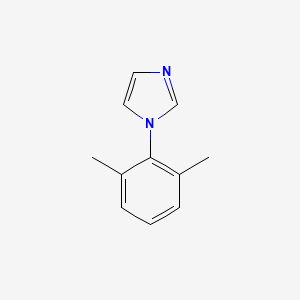
![2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227838.png)
